molecular formula C14H22FN3O2S B7631896 3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide

3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No. B7631896
M. Wt: 315.41 g/mol
InChI Key: QEYBXMUIXXXMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide is a chemical compound that has been the subject of scientific research for its potential use as a therapeutic agent. This compound is a member of the sulfonamide family and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide involves the inhibition of certain enzymes such as carbonic anhydrase and matrix metalloproteinases. This inhibition leads to the suppression of various cellular processes such as angiogenesis, cell proliferation, and invasion. This compound has also been found to have antibacterial effects by inhibiting the growth of certain bacteria.
Biochemical and Physiological Effects
3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of certain cytokines and chemokines. This compound has also been found to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have antibacterial effects by inhibiting the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide in lab experiments is its ability to inhibit certain enzymes and cellular processes. This makes it a potential therapeutic agent for various diseases. However, one limitation is that it may have off-target effects on other enzymes and cellular processes, which may lead to unwanted side effects.

Future Directions

There are several future directions for the research on 3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide. One direction is to further investigate its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Another direction is to study its off-target effects and potential side effects. Additionally, research can be done to optimize the synthesis method for higher yields and purity of the compound.

Synthesis Methods

The synthesis of 3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide involves the reaction of 3-fluoro-5-methylbenzenesulfonyl chloride with 2-(4-methylpiperazin-1-yl)ethanamine in the presence of a base. The resulting compound is then purified using column chromatography. This method has been used in various studies and has been found to be effective in producing high yields of pure compound.

Scientific Research Applications

3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide has been the subject of various scientific research studies due to its potential use as a therapeutic agent. It has been found to have inhibitory effects on certain enzymes and has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections.

properties

IUPAC Name

3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3O2S/c1-12-9-13(15)11-14(10-12)21(19,20)16-3-4-18-7-5-17(2)6-8-18/h9-11,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYBXMUIXXXMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide

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